Peimisine

概要

説明

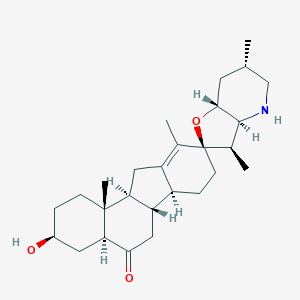

Peimisine is an isosteroidal alkaloid found in various species of the genus Fritillaria, particularly in the bulbs of Fritillaria thunbergii and Fritillaria cirrhosa . It is known for its expectorant and cough-relieving properties and has been used in traditional Chinese medicine for centuries . This compound has garnered attention for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and antihypertensive activities .

準備方法

Synthetic Routes and Reaction Conditions

Peimisine can be isolated from the bulbs of Fritillaria species through various extraction and purification techniques. One common method involves liquid-liquid extraction using ethyl acetate, followed by purification using liquid chromatography . The separation is typically performed on a C18 column with a gradient elution of methanol and ammonium acetate in formic acid aqueous solution .

Industrial Production Methods

The industrial production of this compound primarily relies on the extraction from natural sources due to the complexity of its chemical structure. Biotechnology approaches, such as the use of endophytic fungi, have been explored to enhance the biosynthesis of isosteroidal alkaloids, including this compound . These methods aim to increase the yield and reduce the cost of production.

化学反応の分析

Types of Reactions

Peimisine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products.

科学的研究の応用

Chemical Research Applications

Peimisine is primarily utilized as a reference compound in the study of isosteroidal alkaloids. Its chemical properties allow researchers to investigate the structure-activity relationships of related compounds, facilitating advancements in synthetic chemistry and pharmacology.

Biological Research Applications

Cellular Processes and Signaling Pathways:

this compound has been studied for its effects on cellular processes, particularly its role in modulating signaling pathways associated with inflammation and apoptosis. Research indicates that it inhibits the Jak-Stat signaling pathway, leading to decreased production of inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by regulating pro-apoptotic and anti-apoptotic protein expressions.

Oxidative Stress and COPD:

A study demonstrated that this compound effectively reduces oxidative stress and DNA damage in BEAS-2B cells exposed to cigarette smoke extract (CSE). It was found to inhibit autophagy dysregulation and apoptosis, suggesting potential therapeutic benefits for chronic obstructive pulmonary disease (COPD) management .

Medical Applications

Anti-inflammatory Effects:

this compound exhibits significant anti-inflammatory properties. It has been investigated for its potential in treating inflammatory diseases, including asthma and cough. A study indicated that this compound alleviates pulmonary interstitial fibrosis induced by bleomycin in mice, significantly reducing inflammation markers such as TGF-β1 and IL-2 .

Antitumor Activity:

Research has highlighted this compound's anticancer properties. In vitro studies have shown that it can inhibit tumor growth by inducing apoptosis in various cancer cell lines .

Antihypertensive Properties:

this compound acts as an angiotensin-converting enzyme (ACE) inhibitor, which is beneficial for managing hypertension. This mechanism contributes to its overall therapeutic profile in cardiovascular health.

Industrial Applications

In the pharmaceutical industry, this compound is being explored for its potential use in developing new drugs targeting inflammatory conditions and cancers. Its bioactive properties make it a candidate for nutraceutical formulations aimed at enhancing health outcomes .

Case Study 1: this compound in COPD Treatment

A detailed investigation into the effects of this compound on COPD revealed that it mitigates oxidative stress through NRF2/KEAP1 and JNK/MAPK pathways. The study involved administering this compound to mice with CSE-induced COPD, demonstrating a significant reduction in markers of oxidative stress and inflammation .

Case Study 2: Pulmonary Fibrosis Model

In another study focusing on pulmonary fibrosis, mice treated with this compound showed improved lung histopathology compared to untreated controls. The treatment resulted in a decrease in collagen deposition and inflammatory cell infiltration, indicating its potential as a therapeutic agent against lung fibrosis .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Chemical Research | Reference compound for isosteroidal alkaloids | Facilitates structure-activity relationship studies |

| Biological Research | Modulates cellular signaling pathways | Reduces oxidative stress; induces apoptosis |

| Medical Applications | Anti-inflammatory; antihypertensive; antitumor | Effective in treating COPD; reduces tumor growth |

| Industrial Applications | Drug development for inflammatory diseases | Potential use in nutraceuticals |

作用機序

Peimisine exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Jak-Stat signaling pathway, which plays a crucial role in inflammatory responses . Additionally, this compound acts as a muscarinic M receptor antagonist and angiotensin-converting enzyme inhibitor, contributing to its anti-tumor and antihypertensive activities . The compound also affects the balance of Th17 and Treg cells, which are involved in immune regulation .

類似化合物との比較

Peimisine belongs to the class of isosteroidal alkaloids, which includes other compounds such as peimine, peiminine, and verticine . Compared to these similar compounds, this compound exhibits unique pharmacological properties, such as its ability to modulate the Jak-Stat signaling pathway and its potent anti-inflammatory effects . The structural differences among these compounds contribute to their distinct biological activities.

List of Similar Compounds

- Peimine

- Peiminine

- Verticine

- Delavine

Conclusion

This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique pharmacological properties and complex chemical structure make it a valuable subject for scientific research and industrial production.

生物活性

Peimisine, an isosteroidal alkaloid derived from Fritillariae Cirrhosae Bulbus, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress and cell apoptosis. This article synthesizes current research findings, including case studies and experimental data, to elucidate the biological mechanisms and therapeutic potential of this compound.

This compound (CAS 19773-24-1) exhibits a noncompetitive antagonistic effect on muscarinic receptors in tracheal smooth muscle, inhibiting acetylcholine-induced contractions. This property suggests its potential use in respiratory conditions where bronchoconstriction is a concern .

Antioxidative and Anti-apoptotic Effects

Recent studies have demonstrated that this compound plays a significant role in protecting human bronchial epithelial cells (BEAS-2B) from oxidative stress induced by cigarette smoke extract (CSE). The mechanisms involved include:

- Reduction of Reactive Oxygen Species (ROS) : this compound treatment significantly decreased ROS levels in BEAS-2B cells exposed to CSE, indicating its antioxidative properties .

- Regulation of Antioxidant Enzymes : The compound upregulated superoxide dismutase (SOD) and the glutathione (GSH)/oxidized glutathione (GSSG) ratio, while downregulating malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are markers of oxidative stress .

- Inhibition of Apoptosis : this compound reduced apoptosis rates in BEAS-2B cells by modulating key apoptotic proteins. Specifically, it decreased the Bax/Bcl-2 ratio and reduced levels of cleaved PARP, suggesting a protective effect against cell death induced by oxidative stress .

Table 1: Effects of this compound on Oxidative Stress Markers

| Treatment Concentration | ROS Levels | MDA Levels | SOD Activity | GSH/GSSG Ratio |

|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline |

| CSE Only | Increased | Increased | Decreased | Decreased |

| This compound 10 μM | Decreased | Decreased | Increased | Increased |

| This compound 20 μM | Decreased | Decreased | Increased | Increased |

| This compound 40 μM | Decreased | Decreased | Increased | Increased |

Note: Data are derived from Western blot assays and ELISA measurements .

Case Studies

In a study examining the protective effects of this compound against CSE-induced damage, researchers utilized various concentrations to assess cell viability and apoptosis. The findings indicated that higher concentrations of this compound significantly improved cell survival rates compared to controls. The CCK-8 assay revealed that cell viability was markedly enhanced with this compound treatment, affirming its potential as a therapeutic agent for conditions characterized by oxidative stress and inflammation.

特性

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYELXPJVGNZIGC-GKFGJCLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930647 | |

| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19773-24-1, 139893-27-9 | |

| Record name | Peimisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebeiensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。